Cas no 2138084-71-4 (1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde)

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 2138084-71-4
- EN300-1154211
- 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde
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- インチ: 1S/C12H12N4O/c17-8-10-5-7-16(15-10)11-4-6-13-12(14-11)9-2-1-3-9/h4-9H,1-3H2
- InChIKey: QTZQFTQKCRSNGH-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CN(C2=CC=NC(C3CCC3)=N2)N=1
計算された属性
- せいみつぶんしりょう: 228.10111102g/mol
- どういたいしつりょう: 228.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 60.7Ų
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154211-0.05g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 0.05g |
$983.0 | 2023-06-09 | ||
Enamine | EN300-1154211-0.5g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 0.5g |
$1124.0 | 2023-06-09 | ||
Enamine | EN300-1154211-5.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 5g |
$3396.0 | 2023-06-09 | ||
Enamine | EN300-1154211-2.5g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 2.5g |
$2295.0 | 2023-06-09 | ||
Enamine | EN300-1154211-10.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 10g |
$5037.0 | 2023-06-09 | ||
Enamine | EN300-1154211-0.1g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 0.1g |
$1031.0 | 2023-06-09 | ||
Enamine | EN300-1154211-1.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 1g |
$1172.0 | 2023-06-09 | ||
Enamine | EN300-1154211-0.25g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 0.25g |
$1078.0 | 2023-06-09 |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehydeに関する追加情報
Introduction to 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde (CAS No. 2138084-71-4)
The compound 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde, identified by its CAS number 2138084-71-4, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic aldehyde exhibits a unique structural framework that combines a pyrimidine ring with a cyclobutyl substituent, linked to a pyrazole moiety. The presence of the aldehyde functional group at the 3-position of the pyrazole ring introduces a versatile site for further chemical modifications, making it a valuable intermediate in drug discovery and synthetic chemistry.
Recent studies have highlighted the potential of this compound as a scaffold for developing novel bioactive molecules. The pyrimidine and pyrazole cores are well-documented for their role in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. The cyclobutyl group, in particular, has been shown to enhance binding affinity and selectivity, which is crucial for improving drug efficacy while minimizing off-target effects. This structural feature has garnered considerable attention in recent years, as it allows for fine-tuning of pharmacokinetic properties.
The aldehyde functionality in 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde serves as a reactive handle for further derivatization. This reactivity has been exploited in various synthetic strategies, including condensation reactions with amines to form Schiff bases, which are known for their diverse biological activities. Moreover, the compound can undergo oxidation to yield carboxylic acids or reduction to form alcohols, providing multiple pathways for structural diversification.
In the context of contemporary pharmaceutical research, this compound has been explored as a potential lead for treating various diseases. For instance, its structural motif is reminiscent of several known inhibitors targeting protein kinases, which play pivotal roles in cancer signaling pathways. Preliminary computational studies suggest that the cyclobutyl group may improve binding interactions with target proteins by optimizing hydrophobic contacts and reducing conformational flexibility. These findings align with emerging trends in structure-based drug design, where subtle modifications can significantly enhance therapeutic outcomes.
Furthermore, the compound’s compatibility with modern synthetic methodologies has made it an attractive candidate for library synthesis. High-throughput screening (HTS) platforms have been utilized to assess its activity against a range of biological targets, including enzymes and receptors implicated in inflammatory and metabolic disorders. The results from these screens have provided valuable insights into its pharmacological profile and have guided subsequent optimization efforts.
The synthesis of 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the pyrimidine-pyrazole core through cyclocondensation reactions, followed by introduction of the cyclobutyl group via cross-coupling or cyclization techniques. These synthetic routes highlight the compound’s accessibility and underscore its utility as a building block for more complex molecules.
From a medicinal chemistry perspective, the compound’s aldehyde group provides an opportunity to explore covalent drug mechanisms—approaches that have gained prominence due to their high target specificity and prolonged duration of action. By forming irreversible bonds with key residues on target proteins, such drugs can achieve superior efficacy compared to traditional competitive inhibitors. The versatility of 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde makes it an ideal candidate for investigating such mechanisms.
Recent advancements in analytical techniques have enabled detailed characterization of this compound’s physicochemical properties. Spectroscopic methods such as NMR spectroscopy and mass spectrometry have confirmed its molecular structure, while computational modeling has provided insights into its electronic distribution and potential interactions with biological targets. These tools are essential for understanding how structural features influence biological activity and for guiding further optimization efforts.
The compound’s potential extends beyond oncology; it has also been investigated for its antimicrobial properties. The combination of heterocyclic rings with an aldehyde group creates a scaffold that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary assays have shown promising activity against certain resistant strains, suggesting that further exploration could yield novel antimicrobial agents.
In conclusion, 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde (CAS No. 2138084-71-4) represents a compelling example of how structural innovation can drive therapeutic development. Its unique combination of pharmacophoric elements—pyrimidine, pyrazole, cyclobutyl group, and aldehyde functionality—makes it a versatile scaffold for drug discovery. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
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